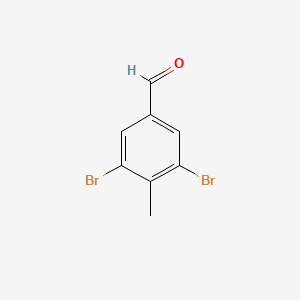

3,5-Dibromo-4-methylbenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Contemporary Organic Synthesis

Halogenated organic compounds, including benzaldehydes, are of fundamental importance in modern organic synthesis. The presence of a halogen atom (F, Cl, Br, I) on the aromatic ring imparts unique chemical properties that chemists can exploit to build complex molecular architectures. nih.gov The aldehyde group itself is a versatile functional group, readily participating in a wide array of chemical transformations.

One of the most significant applications of halogenated aromatic compounds is in transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Reactions like the Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern synthetic chemistry for creating carbon-carbon bonds, rely on haloarenes as key starting materials. researchgate.net These methods are indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing biaryl scaffolds and other complex structures found in many active molecules. nih.govorganic-chemistry.org The specific halogen (e.g., bromine vs. chlorine) can influence the reactivity and selectivity of these coupling reactions, allowing for controlled, stepwise functionalization of polyhalogenated molecules. nih.gov

Furthermore, the halogen atom influences the electronic nature of the aromatic ring and can direct the position of subsequent chemical modifications. libretexts.org The electron-withdrawing effect of halogens can also activate the aldehyde group or adjacent positions towards certain reactions. The combination of an aldehyde and one or more halogens on a benzene (B151609) ring creates a multifunctional platform for sequential, regioselective transformations, making these compounds highly valuable starting points for synthesizing a diverse range of target molecules.

Overview of Research Trajectories for 3,5-Dibromo-4-methylbenzaldehyde Analogues

Research into analogues of this compound highlights the diverse applications of halogenated aromatic aldehydes in synthesizing biologically active compounds and complex natural products. The specific substitution patterns of these analogues make them valuable precursors in various synthetic pathways.

A notable analogue, 3,5-Dibromobenzaldehyde, serves as a crucial building block for creating a variety of biologically active compounds, including those with antibacterial properties. Another closely related compound, Methyl 3,5-dibromo-4-methylbenzoate, has been identified as a key intermediate in the synthesis of several natural products. These include the sclerotiorin (B1681566) group of fungal metabolites, isochromans related to sclerotiorin pigments, and isocoumarins such as 7-methylmellein and stellatin.

The investigation of benzaldehyde (B42025) derivatives extends to their potential biological activities. Benzaldehydes are recognized for a wide range of biological effects, including antimicrobial and antifungal properties. mdpi.comnih.gov Research has shown that brominated chalcones and other brominated natural products exhibit promising antimicrobial activity. mdpi.comresearchgate.net Specifically, certain benzaldehyde derivatives have been found to inhibit fungal growth and the production of aflatoxins. mdpi.com Marine organisms are a rich source of such compounds; numerous marine brominated alkaloids have been isolated that display a wide spectrum of biological activities, including cytotoxic, antiviral, antifungal, and antibacterial effects. researchgate.net

Table 2: Examples of this compound Analogues in Research

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZPEZCTKRQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248607-57-0 | |

| Record name | 3,5-dibromo-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dibromo 4 Methylbenzaldehyde and Its Derivatives

Direct Synthetic Routes to 3,5-Dibromo-4-methylbenzaldehyde

Direct synthesis of this compound primarily involves two strategic approaches: the regioselective bromination of a substituted toluene (B28343) or benzaldehyde (B42025), and the formylation of a pre-dibrominated methylbenzene scaffold.

Regioselective Bromination Strategies for Substituted Toluenes and Benzaldehydes

The introduction of bromine atoms onto an aromatic ring with high regioselectivity is a cornerstone of synthesizing specific halogenated compounds. For substrates like p-tolualdehyde (4-methylbenzaldehyde), the directing effects of the methyl and formyl groups guide the incoming electrophiles. The methyl group is an ortho-, para-director, while the formyl group is a meta-director. This leads to a complex mixture of products if not controlled.

However, specific reaction conditions and brominating agents can achieve high selectivity. The use of N-Bromosuccinimide (NBS) is a common strategy for benzylic and aromatic bromination under mild conditions. cambridgescholars.com For aromatic bromination, Lewis acid catalysts are often employed to enhance the electrophilicity of bromine. smolecule.com Research has shown that zeolites can induce high para-selectivity in the electrophilic bromination of toluene-like substrates. mdpi.com

A notable method involves the bromination of toluene using bromine or a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid. nbinno.com Another approach is the bromination of 4-methylbenzaldehyde, where the challenge lies in controlling the position of the second bromine atom to achieve the desired 3,5-dibromo substitution pattern.

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Reference |

| p-Tolualdehyde | Bromine | Lewis Acid | This compound | smolecule.com |

| Toluene | N-Bromosuccinimide | Acetic Acid | Brominated Toluenes | nbinno.com |

| Toluene derivatives | NaBr/NaBrO3 | Aqueous acidic medium | Regioselective bromination | rsc.org |

Formylation Approaches for Dibrominated Methylbenzene Scaffolds

An alternative strategy is to first synthesize the dibrominated methylbenzene core and then introduce the aldehyde functionality. A key precursor for this route is 3,5-dibromotoluene. nbinno.comnih.gov

Several formylation methods can be applied to 3,5-dibromotoluene. The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst, is a classic method for formylating aromatic compounds. wikipedia.org Another approach is the Vilsmeier-Haack reaction, which employs a phosphoryl chloride and a formamide, such as N,N-dimethylformamide (DMF), to generate the formylating agent.

A patented method describes the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) from p-cresol, which involves bromination followed by hydrolysis and oxidation steps. google.com While not a direct formylation of a dibrominated methylbenzene, it highlights the multi-step synthesis strategies that can be employed.

| Starting Material | Formylation Method | Reagents | Product | Reference |

| 3,5-Dibromotoluene | Gattermann-Koch | CO, HCl, AlCl3/CuCl | This compound | wikipedia.org |

| 3,5-Dibromotoluene | Vilsmeier-Haack | POCl3, DMF | This compound | |

| p-Cresol | Multi-step synthesis | Bromine, then hydrolysis/oxidation | 3,5-Dibromo-4-hydroxybenzaldehyde | google.com |

Preparation of Halogenated Methylbenzaldehyde Isomers and Precursors

The synthesis of specific isomers of brominated methylbenzaldehydes often requires carefully designed synthetic routes, starting from precursors that guide the halogenation to the desired positions.

Synthesis of Mono-brominated and Other Dibrominated Methylbenzaldehydes

The synthesis of various brominated methylbenzaldehyde isomers serves as a basis for understanding the regioselectivity of bromination reactions. For instance, 3-Bromo-4-methylbenzaldehyde can be prepared, and its properties have been documented. chemicalbook.comsigmaaldrich.comnih.gov Similarly, 2-Bromo-4-methylbenzaldehyde is another common isomer. sigmaaldrich.com

The synthesis of 4-Bromo-3-methylbenzaldehyde has been reported through the bromination of 3-methylbenzaldehyde. smolecule.com The synthesis of dibrominated isomers like 2,5-dibromo-4-methylthiazole (B1322216) has also been described, although this is a heterocyclic compound. chemicalbook.com

| Compound | Starting Material | Key Reaction | Reference |

| 3-Bromo-4-methylbenzaldehyde | 4-Methylbenzaldehyde | Monobromination | chemicalbook.comsigmaaldrich.com |

| 2-Bromo-4-methylbenzaldehyde | 4-Methylbenzaldehyde | Monobromination | sigmaaldrich.com |

| 4-Bromo-3-methylbenzaldehyde | 3-Methylbenzaldehyde | Bromination | smolecule.com |

Conversion of Aromatic Amines to Benzaldehydes (e.g., Beech Method Applications)

A versatile method for preparing aldehydes from aromatic amines is the Beech reaction. orgsyn.org This reaction involves the conversion of an aromatic amine to the corresponding aldehyde. This method has been successfully applied to the synthesis of various halobenzaldehydes. orgsyn.org For example, 2-bromo-4-methylaniline (B145976) can be converted to 2-bromo-4-methylbenzaldehyde. orgsyn.org This approach is particularly useful when the desired substitution pattern is more readily achieved on an aniline (B41778) derivative. The process typically involves diazotization of the amine followed by a reaction with formaldoxime (B1209246) in the presence of a copper salt. orgsyn.org

A synthesis for 3,5-dibromo-2-aminobenzaldehyde has been patented, which starts from methyl 2-aminobenzoate. google.com Although the final product is an amino derivative, the initial steps involve bromination of an aromatic amine derivative.

| Starting Amine | Product Aldehyde | Method | Reference |

| 2-Bromo-4-methylaniline | 2-Bromo-4-methylbenzaldehyde | Beech Reaction | orgsyn.org |

| 2-Methyl-4-bromoaniline | 2-Methyl-4-bromobenzaldehyde | Beech Reaction | orgsyn.org |

| 3-Methyl-4-bromoaniline | 3-Methyl-4-bromobenzaldehyde | Beech Reaction | orgsyn.org |

| 2-bromo-5-methylaniline | 2-bromo-5-methylbenzaldehyde | Beech Reaction | orgsyn.org |

| Methyl 2-aminobenzoate | 3,5-Dibromo-2-aminobenzaldehyde | Multi-step synthesis involving bromination and reduction | google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly chemical processes. The synthesis of brominated compounds is no exception, with a focus on reducing the use of hazardous reagents and minimizing waste. bohrium.com

Several green bromination methods have been developed. These include the use of eco-friendly brominating reagents and catalyst systems. cambridgescholars.comrsc.org For example, a reagent prepared from a 2:1 ratio of bromide to bromate (B103136) can be used for the facile bromination of various organic substrates under ambient conditions without the need for a catalyst. rsc.org This method generates hypobromous acid (HOBr) in situ as the reactive species. rsc.org

Oxidative bromination is another "green" approach that utilizes bromide ions as the bromine source in the presence of an oxidant. acs.org Molecular oxygen (air) is an ideal oxidant due to its low cost and availability. acs.org Research has focused on developing metal-free and recyclable catalyst systems for aerobic oxidative bromination. acs.org

The use of recyclable AlBr3-Br2 systems in water has also been investigated as an eco-friendly method for the regioselective bromination of aromatic compounds. researchgate.net This approach aims to be fast, efficient, and simple. researchgate.net Another green alternative involves using a bromide/bromate couple in an aqueous acidic medium for regioselective bromination. rsc.org

| Green Chemistry Approach | Key Features | Examples | Reference |

| Eco-friendly brominating reagents | Avoids liquid bromine, high atom efficiency, ambient conditions | 2:1 bromide:bromate reagent generating HOBr in situ | rsc.org |

| Oxidative Bromination | Uses bromide and an oxidant, can be metal-free | Aerobic bromination using air as the oxidant | acs.org |

| Recyclable Catalyst Systems | Reduces waste, cost-effective | AlBr3-Br2 system in water | researchgate.net |

| Bromide/Bromate Couple | Stable, non-hazardous, inexpensive reagents | NaBr/NaBrO3 mixtures in aqueous acidic medium | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 4 Methylbenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the most reactive site on the molecule for a variety of transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensation Reactions (e.g., Aldol (B89426), Schiff Base Formation)

The partial positive charge on the carbonyl carbon of 3,5-Dibromo-4-methylbenzaldehyde makes it a prime target for attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate). For this compound, this reaction provides an efficient route to α,β-unsaturated products, which are important synthetic intermediates. The mechanism begins with the deprotonation of the active methylene compound by a weak base, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the final condensed product.

Schiff Base Formation: In a reaction with primary amines, this compound undergoes condensation to form imines, also known as Schiff bases. This transformation is fundamental in the synthesis of various ligands and biologically relevant molecules.

Wittig Reaction: To convert the aldehyde into an alkene, the Wittig reaction is often employed. This involves reacting the aldehyde with a phosphorus ylide, providing a reliable method for forming a carbon-carbon double bond.

Aldol and Related Reactions: Due to the absence of α-hydrogens, this compound cannot undergo self-condensation via an aldol reaction. However, it can participate in crossed-aldol reactions, reacting with an enolate from another carbonyl compound to form a β-hydroxy carbonyl product.

Table 1: Examples of Condensation Reactions with this compound

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel | Malononitrile | Weak base (e.g., Piperidine) | α,β-Unsaturated dinitrile |

| Schiff Base | Primary Amine | Acid/Base catalyst | Imine (Schiff Base) |

| Wittig | Phosphorus Ylide | Strong base | Alkene |

| Crossed Aldol | Enolate of a ketone/aldehyde | Base | β-Hydroxy carbonyl |

Oxidation and Reduction Pathways of the Aldehyde Group

The oxidation state of the aldehyde carbon can be easily modified through oxidation to a carboxylic acid or reduction to a primary alcohol.

Oxidation: The aldehyde group can be readily oxidized to form 3,5-dibromo-4-methylbenzoic acid. This is a common transformation accomplished using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid.

Reduction: The reduction of this compound yields the corresponding primary alcohol, 3,5-dibromo-4-methylbenzyl alcohol. This conversion is typically achieved with metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent, while LiAlH₄ is more powerful.

Table 2: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, HNO₃ | 3,5-Dibromo-4-methylbenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | 3,5-Dibromo-4-methylbenzyl alcohol |

Transformations at the Aryl Halide Positions

The two bromine atoms on the benzene (B151609) ring serve as handles for introducing new functionalities through various cross-coupling reactions.

Cross-Coupling Methodologies for Aryl Bromides

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is highly valued for its operational simplicity and tolerance of diverse functional groups.

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-ligand complex. It is a premier method for synthesizing arylamines.

Other Cross-Coupling Reactions: Several other palladium-catalyzed reactions can be utilized, including the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Stille reaction (coupling with an organostannane), each providing a route to different classes of substituted aromatic compounds.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Ligand, Base | C-N |

| Heck | Alkene | Pd(0) catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | C-C (sp) |

Nucleophilic Aromatic Substitution in Substituted Bromobenzenes

While nucleophilic substitution is uncommon for simple aryl halides, it can occur if the aromatic ring is activated by potent electron-withdrawing groups located ortho or para to the leaving group. In this compound, the aldehyde group is electron-withdrawing and is meta to the bromine atoms. This positioning does not provide the necessary resonance stabilization for the intermediate (a Meisenheimer complex) that would form upon nucleophilic attack. Consequently, nucleophilic aromatic substitution at the C-Br bonds is generally not a feasible pathway under standard conditions and would require extreme conditions to proceed, if at all.

Electrophilic Aromatic Substitution on the Benzaldehyde (B42025) Core

Further electrophilic substitution on the this compound ring is significantly challenging. The directing effects of the existing substituents must be considered:

Aldehyde Group (-CHO): A deactivating group that directs incoming electrophiles to the meta positions (C3, C5).

Methyl Group (-CH₃): An activating group that directs to its ortho (C3, C5) and para positions.

Bromine Atoms (-Br): Deactivating groups that direct to their ortho (C2, C4, C6) and para positions.

Elucidation of Reaction Mechanisms for this compound Transformations

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be understood through the lens of well-established reaction mechanisms for similarly substituted benzaldehydes. The electronic effects of the substituents play a pivotal role in dictating the mechanistic pathways. The bromine atoms are electron-withdrawing through induction and electron-donating through resonance, while the methyl group is electron-donating. The aldehyde group is a powerful electron-withdrawing group and serves as the primary site for nucleophilic attack.

Key transformations of this compound likely proceed through mechanisms such as Knoevenagel condensation, Wittig reactions, and aldol-type condensations, including the synthesis of chalcones.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. purechemistry.orgthermofisher.com For this compound, the reaction would proceed as follows:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malonic ester, cyanoacetic ester) to form a resonance-stabilized carbanion (enolate). purechemistry.org

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. This step is a classic nucleophilic addition to a carbonyl group. purechemistry.org

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form a β-hydroxy compound.

Dehydration: Subsequent elimination of a water molecule, often facilitated by heat or the catalytic system, leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. thermofisher.com

The general mechanism is depicted below:

A representative mechanism for the Knoevenagel condensation.

A representative mechanism for the Knoevenagel condensation.Wittig Reaction:

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide would likely follow these steps:

Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of this compound. masterorganicchemistry.comlibretexts.org

Betaine/Oxaphosphetane Formation: This attack leads to the formation of a dipolar intermediate called a betaine, which may then cyclize to form a four-membered ring intermediate known as an oxaphosphetane. libretexts.org Some studies suggest a concerted [2+2] cycloaddition to directly form the oxaphosphetane. stackexchange.com

Decomposition: The oxaphosphetane intermediate is unstable and decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide. This decomposition is the driving force for the reaction. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction (formation of E or Z isomers) is influenced by the nature of the ylide used. organic-chemistry.org

Chalcone Synthesis (Claisen-Schmidt Condensation):

Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation, a type of crossed aldol condensation. The reaction of this compound with an appropriate acetophenone (B1666503) derivative in the presence of a base would proceed through the following mechanistic steps:

Enolate Formation: The base (e.g., hydroxide) removes an α-proton from the acetophenone to form a nucleophilic enolate ion.

Aldol Addition: The enolate attacks the carbonyl carbon of this compound.

Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water) to form a β-hydroxy ketone (aldol adduct).

Dehydration: Under the reaction conditions, this aldol adduct readily dehydrates (loses a molecule of water) to form the stable, conjugated chalcone. The elimination can proceed via an E1cB mechanism.

The synthesis of stilbene (B7821643) derivatives from this compound can also be achieved through reactions like the Wittig reaction or palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions. nih.govfu-berlin.deuliege.be The mechanisms for these coupling reactions involve oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination steps, catalyzed by a palladium complex.

While detailed experimental data and specific mechanistic investigations for this compound are limited, the established reactivity patterns of substituted benzaldehydes provide a robust framework for understanding its chemical transformations. The electron-withdrawing nature of the bromine atoms and the aldehyde group, combined with the electron-donating methyl group, finely tunes the reactivity of the aromatic ring and the carbonyl carbon, influencing the rates and outcomes of these fundamental organic reactions.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dibromo 4 Methylbenzaldehyde and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is indispensable for the comprehensive analysis of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, provide complementary information regarding the connectivity, functional groups, electronic transitions, and molecular mass of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

While specific experimental data for 3,5-Dibromo-4-methylbenzaldehyde is not extensively published, the expected NMR data can be inferred from analyses of related substituted benzaldehydes. rsc.orgrsc.org For instance, in ¹H NMR, the aldehydic proton is highly deshielded and typically appears as a singlet between δ 9.8 and 10.1 ppm. The aromatic protons will appear as singlets due to the symmetrical substitution pattern, and the methyl protons will also present as a singlet, typically in the δ 2.3-2.5 ppm range.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift, often above 190 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents (two bromine atoms, a methyl group, and an aldehyde group). The carbon atom bearing the methyl group and the carbons bearing the bromine atoms will have distinct chemical shifts reflecting their electronic environments.

Table 1: Representative ¹H NMR Data for Substituted Benzaldehydes in CDCl₃

| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Methyl H (δ, ppm) |

|---|---|---|---|

| 4-Methylbenzaldehyde hmdb.ca | 9.96 (s, 1H) | 7.77 (d, 2H), 7.33 (d, 2H) | 2.44 (s, 3H) |

| 3-Methylbenzaldehyde rsc.org | 9.96 (s, 1H) | 7.66 (s, 2H), 7.39 (t, 2H) | 2.41 (s, 3H) |

Data presented is for illustrative purposes based on related compounds.

Table 2: Representative ¹³C NMR Data for Substituted Benzaldehydes in CDCl₃

| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Methyl C (δ, ppm) |

|---|---|---|---|

| 4-Methylbenzaldehyde hmdb.ca | 192.1 | 144.4, 134.4, 129.8, 129.5 | 21.7 |

| 3-Methylbenzaldehyde rsc.org | 192.6 | 138.9, 136.5, 135.3, 130.0, 128.9, 127.2 | 21.2 |

Data presented is for illustrative purposes based on related compounds.

Vibrational and electronic spectroscopies are crucial for identifying functional groups and understanding the electronic transitions within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption would be the strong C=O stretching band of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. Other expected signals include C-H stretching vibrations of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C-H bending vibrations, and C-C stretching vibrations within the aromatic ring (1400-1600 cm⁻¹). The C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. For the related compound 3,5-dibromo-2-hydroxybenzaldehyde, a strong C=O stretch is observed at 1662 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions, primarily the π → π* and n → π* transitions in conjugated systems. Benzaldehyde (B42025) and its derivatives exhibit characteristic absorption bands. nist.gov The intense band at shorter wavelengths (around 240-260 nm) is attributed to the π → π* transition of the benzene (B151609) ring, while the weaker band at longer wavelengths (around 280-320 nm) corresponds to the n → π* transition of the carbonyl group. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. Halogen and alkyl substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

Table 3: Key FT-IR Absorption Bands for Benzaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretch | 1680 - 1715 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 2975 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

Data is based on typical values for the functional groups listed. nist.govchemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₆Br₂O), the calculated monoisotopic mass is 275.87854 Da. uni.lu The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This results in a distinctive M, M+2, and M+4 peak cluster.

The fragmentation of benzaldehyde derivatives under electron impact ionization typically involves the loss of the aldehydic hydrogen to form a stable [M-1]⁺ ion or the loss of the entire formyl group (-CHO) to give an [M-29]⁺ ion. biosynth.com For this compound, the primary fragmentation pathways would likely involve the loss of a hydrogen radical (H•) or a formyl radical (CHO•), leading to prominent fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 276.88582 |

| [M+Na]⁺ | 298.86776 |

| [M-H]⁻ | 274.87126 |

Data predicted using computational methods. uni.lu

Single Crystal X-ray Diffraction Studies

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3,5-Dibromo-2-hydroxy-benzaldehyde, provides significant insight into its expected molecular geometry. researchgate.net The benzene ring is expected to be planar. The aldehyde group may be slightly twisted out of the plane of the aromatic ring. The C-Br, C-C, and C=O bond lengths and the bond angles within the molecule would be consistent with those of other substituted benzaldehydes. For example, in 3,5-Dibromo-2-hydroxy-benzaldehyde, the molecules are essentially planar. researchgate.net

Table 5: Representative Bond Lengths and Angles for a Related Dibrominated Benzaldehyde Derivative

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| C-Br | ~1.88-1.90 | C-C-C (ring) | ~118-122 |

| C-C (ring) | ~1.37-1.40 | C-C-Br | ~119-121 |

| C-CHO | ~1.47 | C-C-CHO | ~120-123 |

Data are based on the crystal structure of 3,5-Dibromo-2-hydroxy-benzaldehyde and serve as an illustrative example. researchgate.net

The arrangement of molecules in a crystal is governed by various non-covalent interactions, which dictate the supramolecular architecture. In halogenated organic compounds, halogen bonding (Br···O or Br···Br) can play a significant role in the crystal packing. rsc.org

For this compound, several types of intermolecular interactions are anticipated to direct its crystal packing. These include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aldehydic or aromatic C-H groups and the carbonyl oxygen of a neighboring molecule are common synthons in the crystal packing of benzaldehydes. rsc.org

Halogen Interactions: Bromine atoms can participate in Br···Br interactions or Br···O halogen bonds, which can link molecules into chains or sheets. researchgate.net

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. The presence of bulky bromine atoms may influence the efficiency and geometry of this stacking. Studies on 3,5-Dibromo-2-hydroxy-benzaldehyde have shown weak π–π stacking interactions with centroid-centroid distances between adjacent aromatic rings of approximately 3.78 Å and 4.04 Å. researchgate.net

Investigation of Intermolecular Hydrogen Bonding and Halogen Bonding in Derivatives

Detailed crystallographic analyses of derivatives of this compound, such as its methyl ester and cyano analogues, have revealed the critical role of weak C-H···Br and C-H···O hydrogen bonds, as well as halogen···halogen and halogen···heteroatom interactions, in their crystal packing.

In the crystal structure of methyl 3,5-dibromo-4-methylbenzoate, a derivative of the title compound, adjacent molecules are linked into layers by a combination of weak intermolecular C-H···Br hydrogen bonds and O···Br contacts. uni.lu The O···Br distance has been measured at 3.095 (2) Å. uni.lu These layers are further stacked along the a-axis through additional weak C-H···O hydrogen bonds involving the carboxylate methyl group. uni.lu This network of interactions results in an essentially planar molecular conformation. uni.lu

Similarly, in the crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and its isocyanide isomer, contacts between the carbonyl oxygen atom and a bromine atom are observed. nih.gov The cyanide derivative, in particular, forms inversion dimers through C≡N···Br contacts, a recurring packing motif in this series of compounds. nih.govresearchgate.net

The propensity of bromine to participate in such interactions, known as halogen bonding, is a key factor in the crystal engineering of these molecules. nih.gov Halogen bonds (X-Bonds) are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region on an adjacent molecule. sigmaaldrich.com The strength and directionality of these bonds make them a powerful tool for designing specific supramolecular architectures. nih.gov The nature of the substituent on the aromatic ring can influence the strength of these halogen bonds. sigmaaldrich.com

The table below summarizes the key intermolecular interactions observed in a derivative of this compound.

| Compound | Interaction Type | Donor | Acceptor | Distance (Å) |

| Methyl 3,5-dibromo-4-methylbenzoate | Hydrogen Bond | C-H | Br | - |

| Halogen Contact | O | Br | 3.095 (2) | |

| Hydrogen Bond | C-H | O | - | |

| Methyl 3,5-dibromo-4-cyanobenzoate | Halogen Contact | C≡N | Br | - |

| Halogen Contact | C=O | Br | - |

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for the physical properties of a material.

No specific studies on the polymorphism of this compound or its immediate derivatives were identified in the reviewed literature. However, the study of different crystalline forms is essential for a complete understanding of a compound's solid-state behavior. The existence of different intermolecular interaction motifs, such as the varying hydrogen and halogen bonding patterns observed in the derivatives of this compound, suggests that polymorphism could be a possibility for this system. uni.lunih.gov

The investigation of isostructurality, where different compounds crystallize in the same or similar structures, can also provide insights. For example, the isocyanide derivative of methyl 3,5-dibromo-4-cyanobenzoate was found to not be isomorphous with its cyanide counterpart, indicating that even small changes to the molecular structure can lead to significant differences in the crystal packing. nih.govresearchgate.net

Further research would be necessary to explore the potential for polymorphism in this compound and to fully characterize its solid-state properties. Such studies would involve screening for different crystalline forms under various crystallization conditions and analyzing them using techniques like X-ray diffraction and thermal analysis.

The table below provides the crystallographic data for a derivative of this compound, which serves as a foundational piece of information for its solid-state characterization.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| Methyl 3,5-dibromo-4-methylbenzoate | C₉H₈Br₂O₂ | Orthorhombic | P2₁2₁2₁ | 3.9716 (2) | 14.2359 (7) | 17.2893 (8) | 977.52 (8) | 4 |

Computational and Theoretical Chemistry Studies on 3,5 Dibromo 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. mpg.dearxiv.org It has been successfully applied to understand the relationship between a molecule's structure, energy, and reactivity. conicet.gov.ar

Optimization of Molecular Geometry and Conformational Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum energy state. nih.gov For 3,5-Dibromo-4-methylbenzaldehyde, this process involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Theoretical calculations are often performed using software packages like Gaussian, employing methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). conicet.gov.ar The resulting optimized structure provides a reliable model for further analysis of the molecule's properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.90 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C=O (aldehyde) bond length | ~1.21 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

| C-C-Br bond angles | ~119° - 121° |

Note: These are typical, predicted values. Actual calculated values may vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller gap suggests higher reactivity and lower stability. malayajournal.org

The HOMO-LUMO gap can be calculated using DFT methods. nih.gov For substituted benzaldehydes, the distribution and energies of these orbitals are influenced by the substituents on the aromatic ring. In this compound, the electron-withdrawing bromine atoms and the electron-donating methyl group, along with the aldehyde group, will collectively determine the electronic properties and reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | (Value would be calculated) |

| LUMO Energy | (Value would be calculated) |

| HOMO-LUMO Energy Gap | (Value would be calculated) |

Note: The specific energy values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. conicet.gov.arresearchgate.net It provides a three-dimensional map of the charge distribution around a molecule. nih.gov Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas usually denote regions of near-zero or neutral potential. nih.govresearchgate.net

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and regions near the bromine atoms might exhibit a positive potential (blue), indicating sites for potential nucleophilic interaction. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent fields, such as light. mpg.dewikipedia.org It is a powerful method for calculating excited state properties, including electronic transition energies and oscillator strengths, which are fundamental to understanding a molecule's UV-Vis absorption spectrum. wikipedia.orgnih.gov By applying TD-DFT, one can predict the wavelengths at which a molecule will absorb light and the intensity of that absorption. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), which correspond to the different vibrational modes of the molecule. Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis). researchgate.net The agreement between the calculated and experimental spectra serves as a measure of the accuracy of the computational model.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, provides profound insights into reaction mechanisms by allowing for the study of the potential energy surface of a reaction. nih.govmdpi.com This includes the identification and characterization of reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT calculations can be employed to:

Elucidate the step-by-step mechanism of the reaction. rsc.org

Calculate the activation energies associated with each step, which helps in determining the rate-determining step. mdpi.com

Investigate the influence of catalysts or different reaction conditions on the reaction pathway. rsc.org

Provide a detailed understanding of the electronic and structural changes that occur during the reaction.

By modeling the transition states, chemists can gain a deeper understanding of the factors that control the reactivity and selectivity of chemical transformations involving this compound. researchgate.net

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

The investigation into the non-linear optical (NLO) properties of organic molecules has garnered significant attention due to their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications. mdpi.comnih.gov The NLO response of a material is intrinsically linked to its molecular structure, particularly the arrangement of π-electron systems and the presence of electron-donating and electron-withdrawing groups. mdpi.comnih.gov Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the NLO properties of molecules by calculating parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govpdn.ac.lk

Detailed Research Findings from Related Compounds

A pertinent study on ortho-, meta-, and para-chlorobenzaldehydes using DFT with the B3LYP/6-31G'(d,p) basis set provides a framework for understanding the potential NLO characteristics of this compound. mdpi.com In that study, the dipole moment (μ_tot), total molecular polarizability (α_tot), and first-order hyperpolarizability (β_tot) were calculated to evaluate the NLO activity of these molecules. mdpi.com Urea is often used as a reference material in these studies to compare the NLO response. nih.gov

The calculated NLO properties for the chlorobenzaldehyde isomers are summarized in the table below.

Table 1: Calculated Dipole Moment (μ_tot), Polarizability (α_tot), and First-Order Hyperpolarizability (β_tot) of o-, m-, and p-Cl Benzaldehydes. mdpi.com

| Compound | Dipole Moment (μ_tot) [Debye] | Polarizability (α_tot) [x 10⁻²⁴ esu] | First-Order Hyperpolarizability (β_tot) [x 10⁻³⁰ cm⁵/esu] |

|---|---|---|---|

| o-Cl Benzaldehyde (B42025) | 3.1243 | Not Specified | 155.86 |

| m-Cl Benzaldehyde | 1.8918 | Not Specified | 240.86 |

The data reveals that the position of the chlorine substituent significantly influences the NLO properties of the benzaldehyde molecule. mdpi.com The para-substituted isomer, in particular, exhibits a substantially higher first-order hyperpolarizability compared to the ortho and meta isomers. mdpi.com This enhancement is often attributed to a more effective charge transfer and a larger change in dipole moment upon excitation in the para-configuration. psu.edu

Theoretical Projections for this compound

Based on established structure-property relationships for NLO materials, we can project the potential NLO properties of this compound. The key molecular features influencing its NLO response are the π-conjugated system of the benzene (B151609) ring, the electron-withdrawing nature of the aldehyde group and the two bromine atoms, and the electron-donating character of the methyl group. lumenlearning.comlibretexts.orgvedantu.com

Hyperpolarizability: The presence of both electron-donating (methyl) and electron-withdrawing (aldehyde, bromine) groups on the benzene ring can lead to a significant first-order hyperpolarizability (β). The extent of this effect is highly dependent on the relative positions of these substituents. In this compound, the symmetrical placement of the bromine atoms flanking the methyl group and opposite the aldehyde group creates a complex electronic environment. While not a classic push-pull system, the asymmetry introduced by the different substituents is expected to result in a non-zero hyperpolarizability.

Based on the data for chlorobenzaldehydes and general principles of NLO materials, a theoretical estimation of the NLO properties for this compound can be proposed. The heavier bromine atoms might lead to a larger polarizability compared to chlorine analogs.

Table 2: Projected Non-Linear Optical Properties of this compound.

| Property | Projected Value | Rationale |

|---|---|---|

| Dipole Moment (μ) | Moderate | The vector sum of individual bond dipoles. The symmetrical arrangement of bromine atoms may lead to some cancellation, but the aldehyde and methyl groups ensure a net dipole moment. |

| Polarizability (α) | High | The presence of a π-conjugated system and heavy bromine atoms generally leads to higher polarizability. |

It is imperative to note that these are theoretical projections based on analogous compounds and established principles. Detailed computational studies employing DFT and other quantum chemical methods would be necessary to obtain precise values for the dipole moment, polarizability, and hyperpolarizability of this compound and to fully elucidate its potential as a non-linear optical material.

Applications of 3,5 Dibromo 4 Methylbenzaldehyde As a Building Block in Advanced Functional Materials and Supramolecular Chemistry

Precursor in the Synthesis of Organic Electronic and Photonic Materials

The quest for novel organic materials for electronic and photonic applications is driven by the need for materials that are lightweight, flexible, and solution-processible. 3,5-Dibromo-4-methylbenzaldehyde serves as an important starting material for creating the conjugated molecules that lie at the heart of these technologies.

Small molecule semiconductors are crucial components in devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nih.gov The performance of these materials is dictated by their molecular structure, which influences their charge transport properties and energy levels. The synthesis of these materials often relies on coupling reactions, such as the Suzuki-Miyaura coupling, to build larger, conjugated systems from smaller building blocks. nih.gov

This compound is an ideal precursor for these synthetic strategies. The two bromine atoms provide reactive sites for cross-coupling reactions, allowing for the extension of the π-conjugated system. For instance, the aldehyde group can be protected or modified, followed by Suzuki coupling with arylboronic acids to create a larger molecular core. Subsequent deprotection or conversion of the aldehyde can introduce further functionality, such as electron-accepting groups, to fine-tune the semiconductor's electronic properties. This modular approach enables the systematic development of new p-type or n-type semiconductors. nih.gov

A general synthetic approach is outlined below:

Modification of the Aldehyde : The aldehyde group can be converted into a less reactive functional group to prevent interference with subsequent coupling reactions.

Cross-Coupling Reaction : The dibrominated core undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira) to attach other aromatic or heteroaromatic rings.

Functional Group Transformation : The modified aldehyde can be reverted or converted into a desired electron-withdrawing or donating group to finalize the electronic structure of the target semiconductor.

This synthetic versatility allows for the creation of a diverse library of small molecules for high-throughput screening and discovery of next-generation organic semiconductors. nih.gov

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in optical communications, data processing, and photonics. nih.gov The NLO response of organic molecules is often maximized in structures that possess a strong electronic asymmetry, typically achieved through a donor-π-acceptor (D-π-A) or an acceptor-donor-acceptor (A-D-A) architecture. nih.gov These designs facilitate intramolecular charge transfer (ICT), which is fundamental to a large NLO response. nih.gov

This compound provides a scaffold that can be elaborated into such NLO-active molecules. The benzaldehyde (B42025) moiety itself acts as an electron acceptor. The bromine atoms are key synthetic handles; they can be replaced via cross-coupling reactions to introduce π-conjugated bridges and strong donor groups, thereby constructing the required D-π-A framework. The strategic placement of the substituents on the benzene (B151609) ring allows for the creation of molecules with large second hyperpolarizabilities (γ), a key metric for third-order NLO activity. nih.gov

Table 1: Key Molecular Design Strategies for NLO Materials

| Design Principle | Role of this compound | Resulting NLO Property |

|---|---|---|

| Donor-Acceptor Framework | The aldehyde group acts as an acceptor; bromines can be substituted with donor groups. | Enhances intramolecular charge transfer (ICT). nih.gov |

| Extended π-Conjugation | Bromine atoms serve as points for coupling with other aromatic systems. | Increases molecular polarizability and NLO response. nih.govnih.gov |

| Structural Asymmetry | The substitution pattern allows for the synthesis of asymmetrical molecules. | Can lead to significant second and third-order NLO effects. nih.gov |

By carefully selecting the donor groups and the length of the π-bridge attached at the bromine positions, researchers can fine-tune the electronic and optical properties to optimize the NLO response for specific applications. nih.gov

Role in Polymer Science and Functional Macromolecules

The adaptability of this compound extends into the realm of polymer chemistry, where it can be transformed into monomeric units for creating advanced functional polymers.

The creation of well-defined polymers often requires monomers with specific polymerizable functional groups. acs.org While this compound is not directly polymerizable, its aldehyde group can be readily converted into a variety of polymerizable moieties. For example, a Wittig reaction can transform the aldehyde group (-CHO) into a vinyl group (-CH=CH₂), creating a substituted styrene (B11656) derivative.

This resulting styrenic monomer can then undergo various forms of polymerization, including controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP). acs.org This allows for the synthesis of polymers with controlled molecular weights and low dispersity. The bromine and methyl groups on the aromatic ring are carried into the final polymer structure, where they can influence properties such as thermal stability, refractive index, and solubility. The bromine atoms also remain as latent functional sites for post-polymerization modification, enabling the synthesis of complex and highly functional macromolecules.

Liquid crystals (LCs) are materials that exhibit phases between a conventional liquid and a solid crystal. colorado.edu Their unique properties are exploited in display technologies and sensors. The structure of LC molecules, or mesogens, typically consists of a rigid core and flexible terminal chains. mdpi.com Bent-core, or "banana-shaped," liquid crystals are a class of materials that often exhibit unique polar and chiral smectic phases. colorado.edu

This compound is an excellent starting point for synthesizing bent-core mesogens due to the 1,3-disubstitution of its bromine atoms. The central benzene ring can serve as the bent unit of the rigid core. The aldehyde group is a convenient point for building out the molecular structure, for example, through the formation of Schiff bases (imines) by condensation with anilines. nih.gov The bromine atoms can be substituted with long alkyl or alkoxy chains via coupling reactions to provide the necessary flexible tails that promote the formation of liquid crystalline phases. nih.gov The ability to systematically vary the length of these tails and the structure of the molecular wings attached to the aldehyde group allows for precise control over the resulting mesophase behavior and transition temperatures. ajchem-a.com

Table 2: Synthesis Pathway for Liquid Crystals

| Synthetic Step | Reagent/Reaction Type | Function |

|---|---|---|

| Core Elongation | Condensation with an amine (Schiff Base formation) | Extends the rigid core from the aldehyde group. nih.gov |

| Attachment of Flexible Tails | Suzuki or Williamson ether synthesis at bromo-positions | Introduces long alkyl/alkoxy chains. |

| Final Structure | Bent-core molecule | Induces liquid crystalline phase formation. colorado.edu |

Component in Organic Frameworks and Supramolecular Architectures

The precise geometry and functionality of this compound make it a valuable component for constructing highly ordered, porous materials like metal-organic frameworks (MOFs) and for directing the assembly of supramolecular structures.

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netdovepress.com These materials are of great interest for applications in gas storage, separation, and catalysis. researchgate.net The properties of a MOF are determined by its metal centers, its topology, and the chemical nature of its organic linkers.

This compound can be used as a precursor to synthesize functionalized organic linkers. The aldehyde group can be oxidized to a carboxylic acid. If the starting material is first dimerized through a coupling reaction at one of the bromine sites, a dicarboxylic acid ligand can be produced. This ligand can then be reacted with metal salts to form a MOF. The remaining bromine and methyl groups would project into the pores of the framework, allowing for fine-tuning of the pore's chemical environment and its affinity for specific guest molecules. nih.gov This functionalization is critical for applications such as selective CO₂ capture or heterogeneous catalysis.

In supramolecular chemistry, non-covalent interactions like hydrogen bonding and π–π stacking are used to assemble molecules into larger, ordered architectures. researchgate.net The aldehyde group of this compound can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking interactions. researchgate.net These directed interactions can be used to build complex, self-assembled structures in the solid state, leading to materials with interesting photophysical or host-guest properties.

Linkers for Covalent Organic Frameworks (COFs)

Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are coordination polymers consisting of metal ions or clusters coordinated to organic ligands. While carboxylates are the most common linkers for MOFs, other functional groups, including aldehydes, can be incorporated. The aldehyde functionality in a linker can be used for post-synthetic modification within the pores of a MOF or, in some cases, participate in the framework's construction. A comprehensive search did not yield specific examples of MOFs constructed using this compound as a primary or secondary building block.

Design of Supramolecular Hosts and Self-Assembled Nanostructures

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The specific combination of functional groups on this compound—aldehyde, methyl, and bromo groups—could direct its self-assembly into complex architectures through hydrogen bonding, halogen bonding, and π-π stacking interactions. However, no published studies were found that specifically investigate the self-assembly behavior of this compound or its use in the design of supramolecular hosts for guest recognition.

Catalytic Applications and Ligand Development from 3,5 Dibromo 4 Methylbenzaldehyde

Precursor for Ligand Synthesis in Coordination Chemistry

The aldehyde functional group of 3,5-Dibromo-4-methylbenzaldehyde is a key feature that allows it to be a precursor for various ligands in coordination chemistry. The reactivity of the carbonyl group enables the formation of new carbon-nitrogen double bonds, which are characteristic of many important classes of ligands.

Schiff Base Ligands for Metal Complexes

Schiff base ligands are a prominent class of coordinating agents in inorganic chemistry, typically synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. The aldehyde group of this compound can react with various primary amines to form the corresponding imine or Schiff base. The general structure of a Schiff base ligand derived from this aldehyde would feature the 3,5-dibromo-4-methylphenyl moiety attached to the imine carbon.

While specific research detailing the synthesis of Schiff base ligands from this compound is not extensively documented in publicly available literature, the fundamental reactivity of benzaldehydes is well-established. For instance, related compounds such as 2-amino-3,5-dibromobenzaldehyde (B195418) are known to form tetradentate Schiff base ligands upon reaction with aliphatic diamines, which then coordinate with metal ions like nickel and oxovanadium(IV). google.com This suggests a high potential for this compound to react with a variety of amines to form a diverse library of Schiff base ligands. The steric and electronic properties of these potential ligands can be fine-tuned by selecting different amine precursors. The presence of the two bromine atoms can also influence the electronic properties of the resulting metal complexes and potentially offer sites for further functionalization.

Other Chelate and Multidentate Ligands

Beyond simple Schiff bases, this compound can be a starting point for more complex chelate and multidentate ligands. These ligands are crucial in stabilizing metal ions in various oxidation states and creating specific coordination geometries, which in turn dictates their catalytic activity.

The aldehyde can be incorporated into larger molecular frameworks that contain additional donor atoms (such as oxygen, sulfur, or phosphorus) to create multidentate ligands. For example, a reaction with an amino alcohol could yield a ligand with both nitrogen and oxygen donor sites. The development of such ligands is a cornerstone of coordination chemistry, aiming to create metal complexes with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry. While direct examples starting from this compound are not prominent in the literature, its classification as a building block for Metal-Organic Framework (MOF) linkers suggests its utility in forming extended coordination structures. google.com

Involvement in Organic Catalysis

The reactivity of this compound allows it to participate in or be a precursor for catalysts in various organic transformations.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensation Catalysis)

Carbon-carbon bond formation is central to organic synthesis. Aldol condensation is a key reaction in this context, involving the reaction of an enolate with a carbonyl compound. As an aromatic aldehyde, this compound can act as the electrophilic partner in crossed aldol condensations. It lacks α-hydrogens, preventing self-condensation and making it an ideal substrate for reaction with an enolizable ketone or aldehyde.

The general scheme for a base-catalyzed crossed aldol condensation involving this compound and a generic ketone (R-CO-CH₃) would proceed as follows:

A base abstracts an α-proton from the ketone to form a nucleophilic enolate.

The enolate attacks the electrophilic carbonyl carbon of this compound.

Protonation of the resulting alkoxide yields a β-hydroxy ketone.

Subsequent dehydration (often under the reaction conditions) can lead to the formation of an α,β-unsaturated ketone, a chalcone-like structure.

Catalytic Oxidation and Reduction Processes

This compound is situated within an oxidation-reduction continuum of related compounds. It can be synthesized via the oxidation of the corresponding alcohol, 1-(3,5-Dibromo-4-methylphenyl)ethanol, using oxidizing agents. google.comevitachem.com Conversely, it can be reduced to form the same alcohol. google.comevitachem.com

The catalytic oxidation of substituted toluenes is a common industrial route to produce benzaldehydes. Patents describe processes for the liquid phase air oxidation of toluene (B28343) and its derivatives using transition metal catalysts, often in the presence of bromine-containing promoters. google.comgoogle.comjustia.comscribd.com For instance, catalysts containing cobalt and manganese, promoted by a bromide source, are used for the oxidation of toluene to benzaldehyde (B42025). justia.com A nanometer-sized Co-ZIF catalyst has also been shown to be effective for the selective oxidation of toluene to benzaldehyde. mdpi.com These general methods for toluene oxidation are applicable to the synthesis of substituted benzaldehydes like this compound from the corresponding substituted toluene.

The reduction of this compound to 1-(3,5-Dibromo-4-methylphenyl)ethanol can be achieved using various reducing agents. google.com Catalytic hydrogenation or transfer hydrogenation are common methods for such reductions, often employing precious metal catalysts like palladium or ruthenium.

Table 1: Involvement of this compound in Oxidation and Reduction Reactions

| Reaction Type | Reactant | Product | Typical Reagents/Catalysts |

| Oxidation | 1-(3,5-Dibromo-4-methylphenyl)ethanol | This compound | Chromyl chloride (CrO₂Cl₂) |

| Reduction | This compound | 1-(3,5-Dibromo-4-methylphenyl)ethanol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Supramolecular Catalysis and Artificial Enzymes

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems, often mimicking the structure and function of natural enzymes. The design of artificial enzymes is a frontier in this field, aiming to create highly selective and efficient catalysts for specific reactions.

The rigid structure and defined substitution pattern of this compound make it a potential component for building well-defined supramolecular assemblies. It is listed as a building block for Metal-Organic Frameworks (MOFs) and other supramolecular materials. google.com In this context, the aldehyde could be modified to act as a linker or strut in a larger framework. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly used in the design of supramolecular structures.

While there is no direct literature describing the use of this compound in functional supramolecular catalysts or artificial enzymes, its potential as a structural component is clear. The aldehyde group could be positioned within a cavity of a supramolecular host, where it could participate in catalysis or act as a binding site for a substrate. The development of such systems represents a promising area for future research, leveraging the unique structural and electronic features of this compound.

Synthetic Utility in Complex Organic Molecules As a Precursor

Intermediate in the Total Synthesis of Natural Products

The strategic placement of reactive functional groups makes substituted benzaldehydes valuable starting materials in the total synthesis of natural products. While direct application of 3,5-Dibromo-4-methylbenzaldehyde as a key intermediate in the completed total synthesis of a specific natural product is not extensively documented in scientific literature, the utility of closely related structural analogues is well-established.

For instance, research efforts toward the synthesis of bioactive natural products such as spermatinamine and Aspergillusol A have utilized similar dibrominated aromatic aldehydes as key intermediates. kfupm.edu.sa Specifically, compounds like 3,5-dibromo-4-hydroxybenzaldehyde (B181551) and 3,5-dibromo-4-methoxybenzaldehyde have been synthesized as precursors for constructing the core structures of these complex molecules. kfupm.edu.sa This highlights the importance of the dibromo-benzaldehyde scaffold in providing a foundational framework that can be elaborated through subsequent chemical transformations. The bromine atoms can serve as handles for introducing further complexity, while the aldehyde can be converted into a variety of other functional groups necessary for completing the synthesis of the target natural product.

Construction of Diverse Heterocyclic Scaffolds (e.g., Benzoxazoles, Perimidines)

Aromatic aldehydes are fundamental precursors for the synthesis of a wide array of heterocyclic compounds. This compound is a suitable candidate for these reactions, providing a pathway to highly functionalized benzoxazoles and perimidines.

Benzoxazoles: The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of an aromatic aldehyde with a 2-aminophenol (B121084). globalresearchonline.netorganic-chemistry.orgresearchgate.net This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to yield the benzoxazole (B165842) ring system. researchgate.net The reaction of this compound with a 2-aminophenol would yield a 2-(3,5-dibromo-4-methylphenyl)benzoxazole derivative, a scaffold that incorporates the halogenated phenyl moiety and is of interest in medicinal chemistry and materials science.

Table 1: General Synthesis of 2-(3,5-Dibromo-4-methylphenyl)benzoxazole

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Perimidines: Perimidines are another class of nitrogen-containing heterocycles that can be synthesized from aromatic aldehydes. The standard method involves the cyclocondensation of an aldehyde with naphthalene-1,8-diamine. researchgate.netnih.gov This reaction is often catalyzed by acids and results in the formation of 2-substituted-2,3-dihydro-1H-perimidines, which can subsequently be oxidized to the corresponding perimidine if desired. nih.gov Utilizing this compound in this synthesis provides access to perimidine structures bearing the dibrominated phenyl group at the 2-position.

Table 2: General Synthesis of 2-(3,5-Dibromo-4-methylphenyl)-2,3-dihydro-1H-perimidine

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Synthesis of Polyaromatic Systems and Biphenyl (B1667301) Analogues

The presence of two bromine atoms on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biphenyls, polyaromatic systems, and other conjugated molecules. wikipedia.orgarabjchem.org

By reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base, a biphenyl analogue can be formed. harvard.eduorganic-chemistry.org The reaction can potentially be controlled to achieve either mono- or di-arylation, leading to the synthesis of substituted biphenyls or terphenyl systems, respectively. The aldehyde group offers a site for further modification, allowing for the extension of conjugation and the construction of larger polyaromatic architectures. For example, the successful use of 4-bromobenzaldehyde in Suzuki-Miyaura couplings demonstrates the compatibility of the aldehyde functionality under these reaction conditions. researchgate.net

Table 3: Potential Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Potential Product (Mono-arylation) | Reaction Type |

|---|

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,5-Dibromo-4-methylbenzaldehyde in high yield?

- Methodological Answer : A typical synthesis involves reacting 4-methylbenzaldehyde with brominating agents (e.g., Br₂ in H₂SO₄ or FeBr₃) under controlled temperature (0–5°C) to prevent over-bromination. Refluxing in a non-polar solvent (e.g., CCl₄) with catalytic acetic acid enhances regioselectivity at the 3,5-positions. Workup includes quenching with ice-water, extraction with dichloromethane, and purification via recrystallization from ethanol . Yield optimization requires precise stoichiometric control and monitoring via TLC.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the aldehyde proton (δ ~10 ppm) and aromatic protons (δ ~7.5–8.5 ppm), with bromine-induced deshielding.

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation. Cross-reference with NIST spectral libraries ensures accuracy .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store away from oxidizers and reducing agents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SCXRD with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and crystal packing. Heavy bromine atoms enhance X-ray scattering, improving resolution. For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections. Hydrogen-bonding networks and halogen interactions are mapped using Olex2 or Mercury .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilic Fukui indices to identify reactive sites. Solvent effects (e.g., DMSO) are modeled using the PCM approach. Molecular electrostatic potential (MEP) surfaces visualize electron-deficient regions at the 4-methyl and bromine-substituted positions .

Q. How can researchers address discrepancies in reported melting points or spectral data across sources?

- Methodological Answer : Cross-validate using high-purity standards from NIST or PubChem. For melting points, perform DSC analysis at 5°C/min under nitrogen. For spectral data, compare with authenticated datasets (e.g., NIST WebBook ) and assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies enhance regioselectivity in multi-step syntheses using this compound?

- Methodological Answer : The methyl group at position 4 acts as an electron-donating group, directing electrophiles to the bromine-activated 3,5-positions. For SNAr, use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., CuI for Ullmann coupling). Protect the aldehyde group as an acetal to prevent side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products